

Antimicrobial and antifungal activity of Methylisoeugenol

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Compound of Interest

Compound Name: Methylisoeugenol

Cat. No.: B7759421

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Application Notes and Protocols for Methylisoeugenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antimicrobial and antifungal activities of **Methylisoeugenol**, including available quantitative data and proposed mechanisms of action. Detailed protocols for key experimental procedures are also included to facilitate further research and development.

Antimicrobial and Antifungal Activity of Methylisoeugenol

Methylisoeugenol has demonstrated inhibitory effects against a range of microorganisms. The following tables summarize the available quantitative data on its efficacy. It is important to note that in some studies, the compound is referred to as "methyleugenol," and researchers should consider the specific isomer used in their experimental context.

Data Presentation

Table 1: Antifungal Activity of **Methylisoeugenol**

Fungal Species	Assay	Concentration (µg/mL)	Reference
Candida spp.	MIC	310 - 620	[1]
MFC	78 - 2500	[1]	
Microsporum canis	MIC	78 - 150	[1]
MFC	9.7 - 31	[1]	
Fusarium oxysporum	EC50	Not specified in µg/mL	[2][3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5][6] MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal population. EC50 (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Mechanism of Action

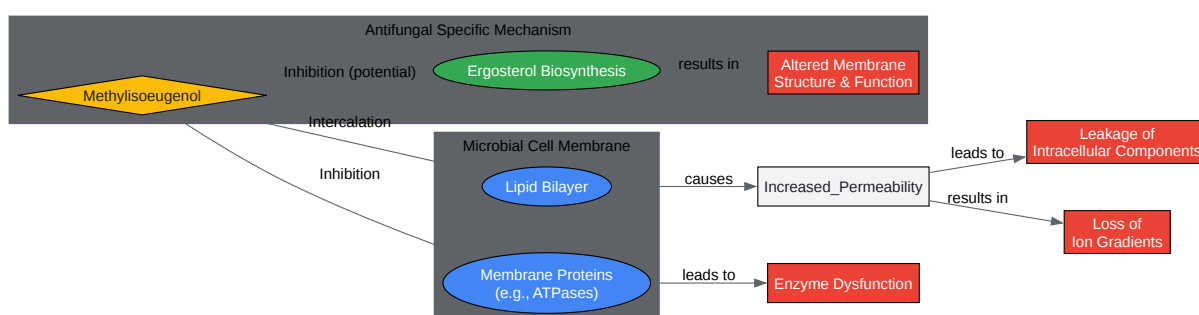
The precise antimicrobial and antifungal mechanisms of **Methylisoeugenol** are not fully elucidated. However, based on studies of the closely related and structurally similar compounds, isoeugenol and eugenol, a primary mechanism of action is proposed to be the disruption of the microbial cell membrane.[7][8][9][10][11]

This disruption is thought to occur due to the lipophilic nature of **Methylisoeugenol**, allowing it to intercalate into the lipid bilayer of the cell membrane. This interaction increases membrane fluidity and permeability, leading to several detrimental effects on the microbial cell, including:

- Loss of Ion Gradients: Disruption of the electrochemical potential across the membrane.[7]
- Leakage of Intracellular Components: Efflux of essential molecules and ions from the cytoplasm.[7]
- Inhibition of Membrane-Associated Enzymes: Interference with the function of proteins embedded in the cell membrane, such as ATPases.[7][8]

Additionally, some evidence suggests that **Methylisoeugenol** and related compounds may interfere with ergosterol biosynthesis in fungi, a critical component of the fungal cell membrane. [12][13]

Visualizing the Proposed Mechanism of Action



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Caption: Proposed mechanism of antimicrobial and antifungal action of **Methylisoeugenol**.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial and antifungal activity of **Methylisoeugenol**.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of **Methylisoeugenol**.

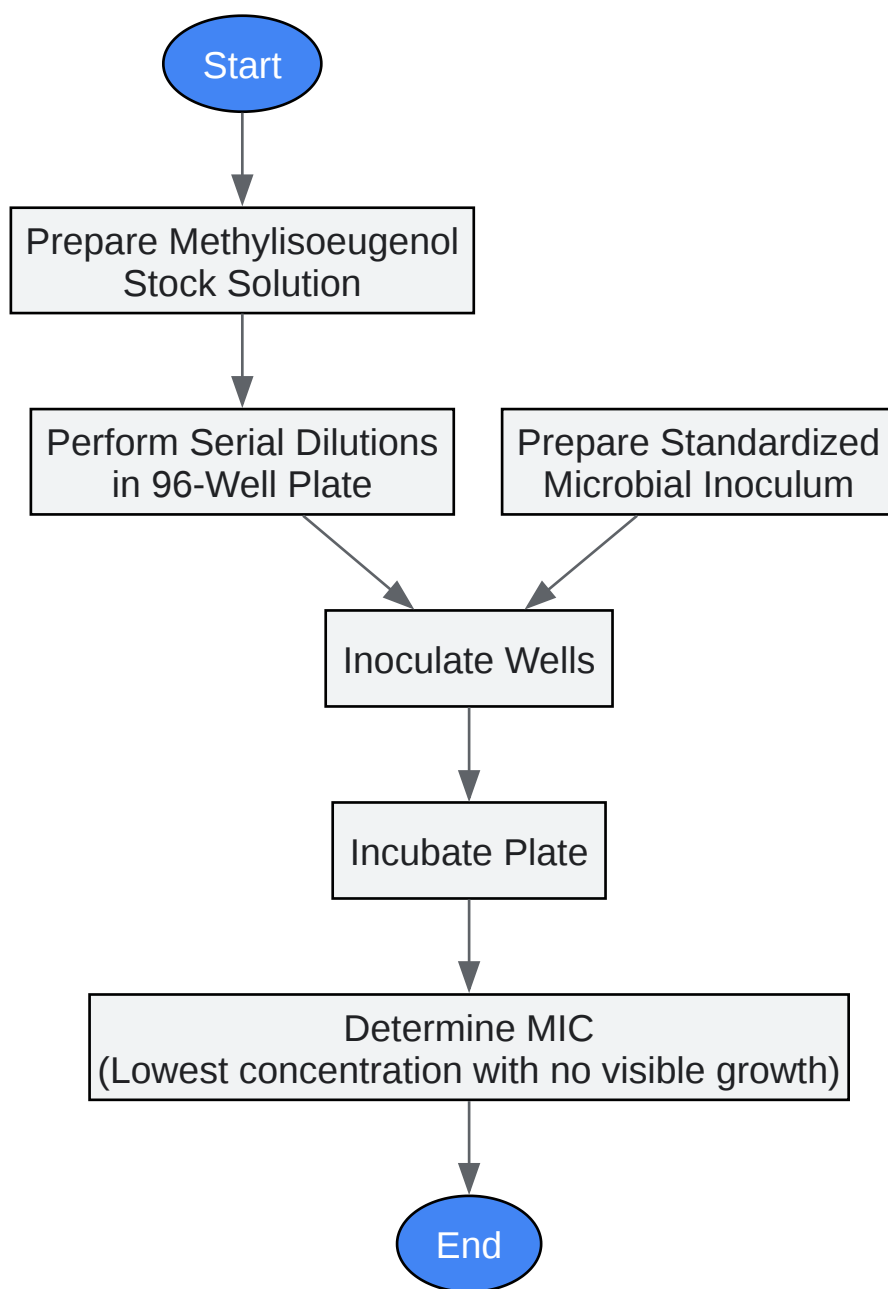
Materials:

- **Methylisoeugenol**
- Sterile 96-well microtiter plates
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Microbial culture in logarithmic growth phase
- Sterile pipette and tips
- Spectrophotometer or microplate reader
- Incubator

Procedure:

- Preparation of **Methylisoeugenol** Stock Solution: Prepare a stock solution of **Methylisoeugenol** in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.
- Preparation of Microtiter Plates:
 - Add 100 μ L of sterile broth to all wells of a 96-well plate.
 - Add 100 μ L of the **Methylisoeugenol** stock solution to the first well of each row to be tested, creating a 1:2 dilution.
 - Perform serial two-fold dilutions by transferring 100 μ L from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 μ L from the tenth well.
 - The eleventh well will serve as the growth control (no **Methylisoeugenol**), and the twelfth well will serve as the sterility control (no inoculum).
- Inoculum Preparation:

- Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately $1-5 \times 10^8$ CFU/mL for bacteria or $1-5 \times 10^6$ CFU/mL for yeast).
- Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Inoculation: Add 10 μ L of the diluted inoculum to each well, except for the sterility control wells.
- Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
- MIC Determination: The MIC is the lowest concentration of **Methylisoeugenol** that shows no visible growth (turbidity) after incubation.



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC has been determined.

Materials:

- Microtiter plate from the completed MIC assay
- Sterile agar plates (e.g., Mueller-Hinton Agar)
- Sterile pipette and tips
- Incubator

Procedure:

- Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 μ L aliquot.
- Plating: Spread the aliquot evenly onto a sterile agar plate.
- Incubation: Incubate the agar plates under the same conditions as the MIC assay.
- MBC Determination: The MBC is the lowest concentration of **Methylisoeugenol** that results in a $\geq 99.9\%$ reduction in the number of colonies compared to the initial inoculum count.^{[7][8]}
^[14]

Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)

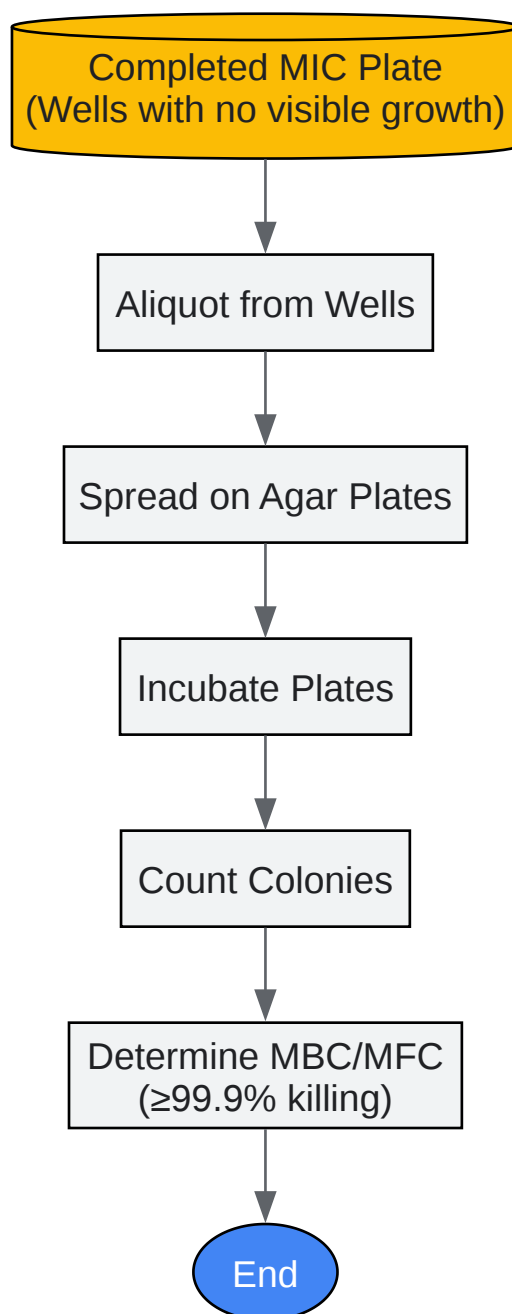
This protocol is performed after the MIC for a fungal species has been determined.

Materials:

- Microtiter plate from the completed MIC assay
- Sterile agar plates (e.g., Sabouraud Dextrose Agar)
- Sterile pipette and tips
- Incubator

Procedure:

- Subculturing: From the wells of the MIC plate that show no visible growth, take a 20-100 μ L aliquot.
- Plating: Spread the aliquot evenly onto a sterile agar plate.
- Incubation: Incubate the agar plates at the optimal temperature and duration for the specific fungus until growth is visible in the control subculture.
- MFC Determination: The MFC is the lowest concentration of **Methylisoeugenol** that results in no growth or a significant reduction (e.g., $\geq 99.9\%$) in the number of colonies compared to the initial inoculum.^[1]



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Caption: Workflow for MBC and MFC determination.

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